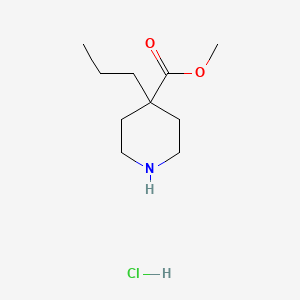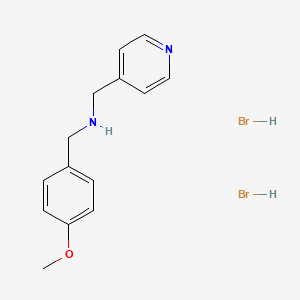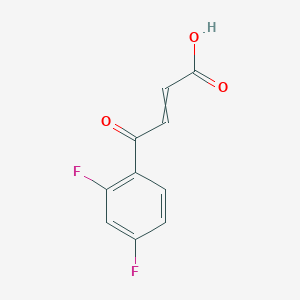
4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid
Overview
Description
“4-(2,4-Difluorophenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 110931-77-6 . It has a molecular weight of 214.17 g/mol . The compound is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of compounds related to “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” often involves ring-opening reactions of itaconic anhydride with aminoacetophenones. Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound.Molecular Structure Analysis
The molecular structure of derivatives of “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” has been elucidated through single crystal X-ray diffraction studies. These studies reveal detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions. DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.Chemical Reactions Analysis
Chemical reactions involving “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” derivatives include cyclisation reactions. The structure of the resulting compounds depends significantly on the substrate used, showcasing the compound’s versatility in synthetic chemistry.Physical And Chemical Properties Analysis
Studies have shown that “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” derivatives can form premicellar aggregates, indicating unique surfactant properties. These findings are supported by dynamic light scattering and atomic force microscopy analyses. The chemical properties of “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” derivatives have been extensively studied through spectroscopic, DFT, MD, and docking studies. These studies reveal the compound’s nonlinear optical properties, reactive centers, and potential for biological activity inhibition.Scientific Research Applications
Synthesis of Biologically Active Compounds
4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid derivatives serve as crucial building blocks in the synthesis of biologically active compounds. A study demonstrated an efficient protocol for synthesizing these compounds using microwave assistance and ytterbium triflate catalyst, yielding pure products in significant isolated yields (Tolstoluzhsky et al., 2008).
Inhibition of Kynurenine-3-Hydroxylase
These acids and their esters are potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative disorders. The synthesis and structure-activity relationship of these compounds as inhibitors were explored, with certain derivatives also preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages (Drysdale et al., 2000).
Antimicrobial Activity
These acids have been utilized as starting materials in synthesizing novel heterocyclic compounds, such as pyridazinones and thiazoles, exhibiting antimicrobial activities. These compounds were synthesized through Michael addition involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid (El-Hashash et al., 2014).
Synthesis of Analgesic and Anti-Inflammatory Compounds
4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid derivatives have been used to synthesize compounds with analgesic and anti-inflammatory properties. These activities were confirmed in studies comparing their effects with reference drugs (Bykov et al., 2018).
Hemostatic Activity
Research has also focused on synthesizing derivatives of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid to investigate their effects on the blood coagulation system. Some of these compounds showed high hemostatic activity and low acute toxicity, suggesting potential medical applications (Pulina et al., 2017).
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is advised to avoid breathing dust, mist, or spray and to ensure adequate ventilation . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTCEHNGUPAFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249965 | |
| Record name | 2-Butenoic acid, 4-(2,4-difluorophenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73165676 | |
CAS RN |
83844-25-1 | |
| Record name | 2-Butenoic acid, 4-(2,4-difluorophenyl)-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83844-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-(2,4-difluorophenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)
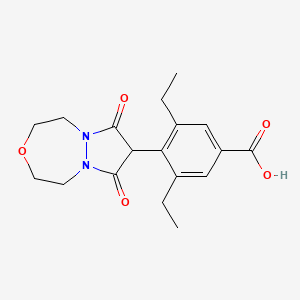
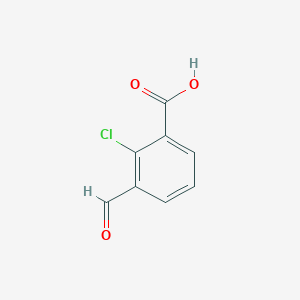
![3-[(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid](/img/structure/B1432112.png)
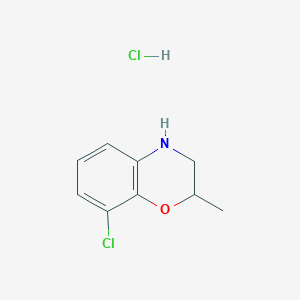
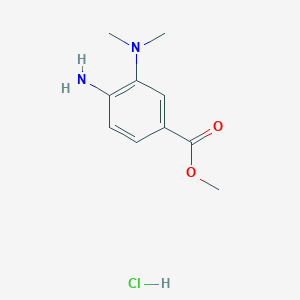
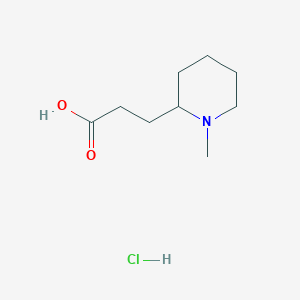
![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)
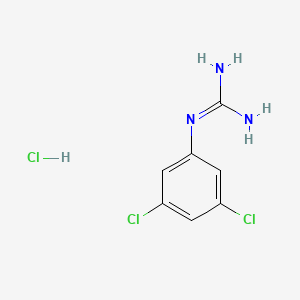
![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)
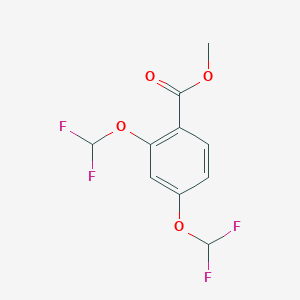
![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
